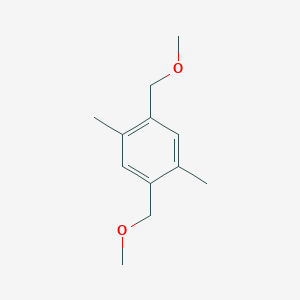
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene, also known as DMMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is used as a reagent for the protection of alcohols, amines, and carboxylic acids. It is also employed as a building block for the synthesis of complex organic molecules.
In materials science, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been used as a precursor for the synthesis of novel polymers and copolymers. These materials have unique properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents. In medicinal chemistry, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with various drugs.
Wirkmechanismus
The mechanism of action of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of inclusion complexes with other molecules. Inclusion complexes are formed when 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene molecules encapsulate other molecules within their crystal lattice structure. This process is driven by the hydrophobic effect, which results in the formation of stable complexes.
Biochemische Und Physiologische Effekte
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe reagent for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has several advantages as a reagent for laboratory experiments. It is readily available, easy to handle, and has a long shelf life. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is also stable under a wide range of conditions and can be used in a variety of organic solvents. However, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has some limitations, including its high cost and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene. One potential area is the synthesis of novel polymers and copolymers using 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as a precursor. These materials have potential applications in various fields, including electronics, coatings, and adhesives.
Another area of research is the development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene-based drug delivery systems. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has the potential to form inclusion complexes with a wide range of drugs, making it a promising candidate for drug delivery applications.
In conclusion, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is a versatile chemical compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to form inclusion complexes, make it an attractive reagent for use in organic synthesis, materials science, and medicinal chemistry. As research in this area continues, it is likely that new applications for 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene will be discovered, leading to further advancements in science and technology.
Synthesemethoden
The synthesis of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene involves the reaction of 2,5-dimethylhydroquinone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a cyclic acetal intermediate, which is subsequently hydrolyzed to yield 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as the final product.
Eigenschaften
CAS-Nummer |
1444-74-2 |
|---|---|
Produktname |
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1,4-bis(methoxymethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-12(8-14-4)10(2)6-11(9)7-13-3/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
JNWBIADIWCEHAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1COC)C)COC |
Kanonische SMILES |
CC1=CC(=C(C=C1COC)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



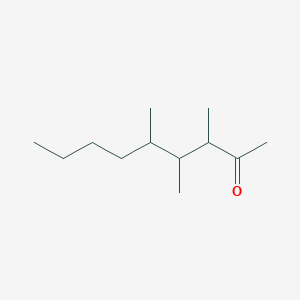



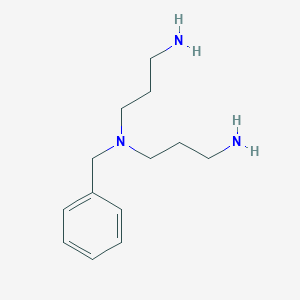
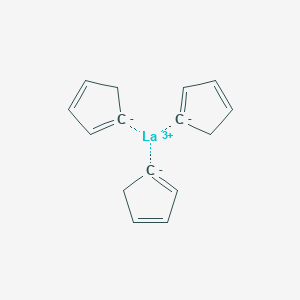
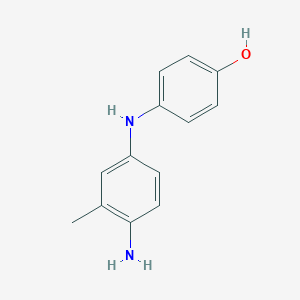
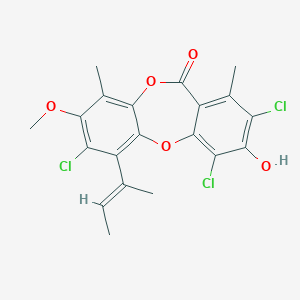
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
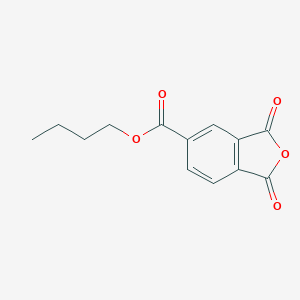
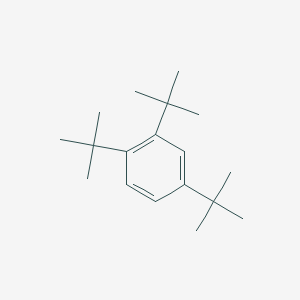

![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
